molecular formula C7H9BrClN3 B13656296 4-Bromo-6-methylpicolinimidamide hydrochloride

4-Bromo-6-methylpicolinimidamide hydrochloride

Cat. No.: B13656296
M. Wt: 250.52 g/mol
InChI Key: XCKLERXBXPHPDY-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H9BrClN3 It is primarily used in research settings and is known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methylpicolinimidamide hydrochloride typically involves the bromination of 6-methylpicolinimidamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methylpicolinimidamide hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under suitable conditions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinimidamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Bromo-6-methylpicolinimidamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylpicolinimidamide hydrochloride involves its interaction with specific molecular targets. The bromine atom and the picolinimidamide moiety play crucial roles in its reactivity and binding properties. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxypicolinimidamide hydrochloride
  • 2-Bromo-1-[4-(1-pyrrolidinyl)phenyl]ethanone
  • 4-Bromo-2-hydroxyphenyl

Uniqueness

4-Bromo-6-methylpicolinimidamide hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and picolinimidamide groups

Properties

Molecular Formula

C7H9BrClN3

Molecular Weight

250.52 g/mol

IUPAC Name

4-bromo-6-methylpyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C7H8BrN3.ClH/c1-4-2-5(8)3-6(11-4)7(9)10;/h2-3H,1H3,(H3,9,10);1H

InChI Key

XCKLERXBXPHPDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=N)N)Br.Cl

Origin of Product

United States

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